molecular formula C9H17N3S2 B135447 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine CAS No. 78441-62-0

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

Cat. No. B135447
CAS RN: 78441-62-0
M. Wt: 231.4 g/mol
InChI Key: FDMDNIIUCZHKFE-UHFFFAOYSA-N
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Patent
US04468399

Procedure details

Following the above procedure, 10.1 millimoles of 2-(methylaminomethyl)-4-thiazolemethanol dihydrochloride, 1.15 g. of cysteamine hydrochloride and 15 ml. of 48% aqueous hydrobromic acid were stirred at about 100° C. for about 7.5 hours. Water and hydrobromic acid were removed on a rotary evaporator and the resulting residue comprising 2-(2-methylaminomethyl-4-thiazolylmethylthio)ethylamine trihydrobromide formed in the above reaction was dissolved in water and the water removed by evaporation. The residue was again taken up in water and the water removed by evaporation. The residue was then dissolved in a small volume of water and a solution of 5.5 g. of potassium carbonate in 15 ml. of water was added. The resulting alkaline solution was evaporated to dryness. The resulting residue, comprising the free base of 2-(2-methylaminomethyl-4-thiazolylmethylthio)ethylamine, was slurried with ethanol and the ethanol separated and removed by evaporation. The residue was twice slurried with isopropanol. The residue was next extracted with boiling isopropanol several times and the combined isopropanol extracts combined and filtered. Removal of the isopropanol yielded a yellow oil. The yellow oil was dissolved in chloroform and the chloroform solution filtered. Chloroform was evaporated from the filtrate to yield 1.59 g. of a yellow oil comprising 2-(2methylaminomethyl-4-thiazolylmethylthio)ethylamine. The compound had the following physical characteristics:
Name
2-(2methylaminomethyl-4-thiazolylmethylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][S:10][CH2:11][CH2:12][NH2:13])[N:8]=1.[CH:14](Cl)(Cl)Cl>O>[CH3:1][N:2]([CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][S:10][CH2:11][CH2:12][NH2:13])[N:8]=1)[CH3:14]

Inputs

Step One
Name
2-(2methylaminomethyl-4-thiazolylmethylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC=1SC=C(N1)CSCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water removed by evaporation
CUSTOM
Type
CUSTOM
Details
the water removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in a small volume of water
ADDITION
Type
ADDITION
Details
of water was added
CUSTOM
Type
CUSTOM
Details
The resulting alkaline solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the ethanol separated
CUSTOM
Type
CUSTOM
Details
removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The residue was next extracted with boiling isopropanol several times
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the isopropanol
CUSTOM
Type
CUSTOM
Details
yielded a yellow oil
FILTRATION
Type
FILTRATION
Details
the chloroform solution filtered
CUSTOM
Type
CUSTOM
Details
Chloroform was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
to yield 1.59 g

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.